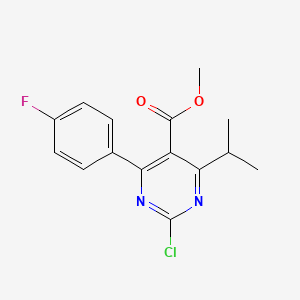

Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate

Description

Role of Pyrimidine Scaffolds in Drug Discovery

Pyrimidines constitute a privileged heterocyclic system in medicinal chemistry due to their inherent bioisosteric compatibility with endogenous nucleobases and capacity for synthetic diversification. The planar six-membered ring system enables π-π stacking interactions with biological targets, while nitrogen atoms at positions 1 and 3 facilitate hydrogen bonding with enzymes and receptors. Over 60% of FDA-approved small-molecule kinase inhibitors incorporate pyrimidine or related diazine scaffolds, underscoring their dominance in targeting ATP-binding pockets.

The synthetic flexibility of pyrimidines permits strategic substitutions that modulate pharmacokinetic and pharmacodynamic properties. For example, electron-withdrawing groups at the 2- and 4-positions enhance metabolic stability by reducing oxidative degradation, while bulky substituents at the 5- or 6-positions improve target selectivity through steric hindrance. Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate embodies this design philosophy, combining chlorine (position 2), 4-fluorophenyl (position 4), and isopropyl (position 6) groups to balance electronic effects and spatial requirements.

Table 1: Biological Activities of Representative Pyrimidine Derivatives

Structural Significance of Halogen-Substituted Pyrimidines

Halogenation profoundly influences pyrimidine bioactivity through electronic and steric mechanisms. Chlorine and fluorine substitutions at positions 2 and 4 induce the following effects:

Electronegativity Modulation : Fluorine’s high electronegativity (χ = 4.0) increases ring electron deficiency, enhancing interactions with electron-rich regions of target proteins. In this compound, the 4-fluorophenyl group creates a dipole moment that stabilizes binding to hydrophobic pockets via quadrupolar interactions.

Covalent Binding Potential : 2-Chloro substituents enable selective covalent modification of cysteine residues in kinase domains. This mechanism underlies the activity of clinical candidates like osimertinib, where a chlorine atom facilitates irreversible EGFR inhibition. Mass spectrometry studies confirm that 2-chloropyrimidines form stable thioether adducts with Cys797 in EGFR, achieving prolonged target occupancy.

Metabolic Stabilization : Fluorine’s small atomic radius (0.64 Å) and strong C-F bond (485 kJ/mol) resist oxidative metabolism, prolonging half-life. Comparative studies show 4-fluorophenyl pyrimidines exhibit 3-fold greater plasma stability than non-halogenated analogs in murine models.

Synthetic Strategies for Halogenated Pyrimidines

The preparation of this compound typically involves:

- Ring Formation : Condensation of 4-fluorophenylacetamide with ethyl isopropylmalonate under acidic conditions yields the dihydropyrimidine intermediate.

- Chlorination : Treatment with phosphorus oxychloride introduces the 2-chloro substituent via nucleophilic aromatic substitution.

- Esterification : Methanolysis of the 5-carboxylic acid group completes the synthesis.

X-ray crystallography of analogous compounds reveals that the 2-chloro-4-fluoro pattern induces a 15° dihedral angle between the pyrimidine ring and fluorophenyl group, optimizing binding to flattened protein surfaces. This conformational restraint explains the enhanced selectivity observed in kinase inhibition assays compared to more flexible analogs.

Properties

IUPAC Name |

methyl 2-chloro-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O2/c1-8(2)12-11(14(20)21-3)13(19-15(16)18-12)9-4-6-10(17)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTJPJFDKWHNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459230 | |

| Record name | METHYL 2-CHLORO-4-(4-FLUOROPHENYL)-6-ISOPROPYLPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488798-38-5 | |

| Record name | Methyl 2-chloro-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488798-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-CHLORO-4-(4-FLUOROPHENYL)-6-ISOPROPYLPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Physicochemical Properties

The molecular formula of methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is C₁₅H₁₄ClFN₂O₂ , with a molecular weight of 308.73 g/mol . Key structural features include:

- A pyrimidine ring substituted at positions 2 (chloro), 4 (4-fluorophenyl), 5 (methyl ester), and 6 (isopropyl).

- The ester group at position 5 enhances solubility in organic solvents, facilitating downstream reactions.

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 488798-38-5 | |

| Molecular Formula | C₁₅H₁₄ClFN₂O₂ | |

| Molecular Weight | 308.73 g/mol | |

| Synonyms | Rosuvastatin Impurity 26 | |

| Purity (Industrial) | ≥98% |

Synthetic Routes and Methodological Insights

Role in Rosuvastatin Synthesis

This compound serves as a precursor in rosuvastatin synthesis. Patent CN104817505A outlines a two-step process where this ester is reduced to a hydroxymethyl intermediate, which subsequently reacts with N-methyl methanesulfonamide to form the final active pharmaceutical ingredient (API).

Reduction of the Ester Intermediate

The ester undergoes reduction using agents like diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) to yield 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidine. Key conditions include:

- Temperature : -10°C to 30°C to prevent over-reduction.

- Molar Ratio : 1:1–10 (ester-to-reducing agent).

This step highlights the ester’s reactivity, where the carbonyl group is selectively reduced while preserving the chloro and aryl substituents.

Industrial Optimization

Industrial protocols prioritize cost-effectiveness and scalability. For instance:

Comparative Analysis of Methodologies

Table 2: Key Reaction Parameters from Patents

Industrial and Environmental Considerations

- Cost Efficiency : DIBAL-H, while effective, is cost-prohibitive at scale; alternatives like sodium borohydride (NaBH₄) with cerium chloride (CeCl₃) offer cheaper reduction.

- Solvent Recovery : THF and dichloromethane are recycled via distillation, reducing waste.

- Regulatory Compliance : The compound’s classification as an API intermediate necessitates adherence to ICH guidelines for residual solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

| Step | Description |

|---|---|

| Starting Material | 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylic acid |

| Reaction Conditions | Methanol with a catalyst |

| Purification Techniques | Crystallization, chromatography |

Medicinal Chemistry

Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate has been explored for its potential as a pharmaceutical agent. Research indicates that it may exhibit anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

Organic Synthesis

This compound serves as a valuable building block in organic chemistry. It can participate in various chemical reactions such as:

- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles.

- Oxidation and Reduction Reactions : Altering functional groups for different applications.

- Coupling Reactions : Engaging in reactions like Suzuki–Miyaura coupling to synthesize more complex molecules.

Industrial Applications

In industry, this compound is utilized in the production of chemical intermediates and fine chemicals. Its unique structure allows it to be used in various formulations and processes.

Case Studies and Research Insights

-

Anti-inflammatory Activity :

- A study investigated the anti-inflammatory properties of similar pyrimidine derivatives, highlighting the importance of substituents on the pyrimidine ring that enhance biological activity.

-

Synthesis Efficiency :

- Research into synthetic routes demonstrated that optimizing reaction conditions can significantly reduce production time and improve yield, making this compound more accessible for research and industrial use.

-

Comparative Analysis :

- Comparative studies with similar compounds like 2-Chloro-4-(trifluoromethyl)pyrimidine showed that variations in substituents lead to different biological activities, emphasizing the importance of structural modifications.

Table 3: Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| This compound | Potential anti-inflammatory effects |

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Inhibitory effects on NF-κB |

| 2-Chloro-4-(4-methylphenyl)-6-isopropylpyrimidine-5-carboxylate | Different pharmacological profile |

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts reactivity, hydrogen bonding, and molecular conformation. Key analogues include:

Key Findings :

- Chloro vs. Sulfonyl Groups : The methylsulfonyl group (SO₂CH₃) introduces stronger hydrogen-bonding interactions compared to chloro, as seen in crystal structures where C–H⋯O bonds stabilize molecular packing .

- Amino and Hydroxy Groups: Amino (NH₂) and hydroxy (OH) substituents enhance solubility but reduce thermal stability due to increased polarity .

Ester Group Modifications at Position 5

The ester group influences lipophilicity and metabolic stability:

Key Findings :

Ring Saturation and Heteroatom Modifications

Key Findings :

- Saturated rings (e.g., tetrahydro derivatives) adopt puckered conformations, as described by Cremer-Pople coordinates , whereas fully aromatic pyrimidines remain planar .

Structural and Crystallographic Insights

- Crystal Packing : Methyl 2-(methylsulfonyl) analogues form intermolecular C–H⋯O hydrogen bonds, creating layered structures . In contrast, chloro-substituted derivatives rely on weaker van der Waals interactions .

- Dihedral Angles : The 4-fluorophenyl group in the title compound forms a dihedral angle of ~41° with the pyrimidine ring, reducing steric hindrance compared to bulkier substituents .

Biological Activity

Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is recognized for its role in various therapeutic applications, particularly in anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C15H14ClFN2O2

- Molecular Weight : 308.74 g/mol

- CAS Number : 488798-38-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and leading to diverse biological effects.

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory process.

Antimicrobial Properties

This compound has also shown antimicrobial activity against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal explored the anti-inflammatory potential of this compound in vitro. The results indicated that the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Compound Dose | 50 ± 5 | 80 ± 10 |

Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating potent antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Comparison with Similar Compounds

This compound can be compared with other pyrimidine derivatives known for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Inhibitory effects on NF-kB pathway |

| 2-Chloro-4-(4-methylphenyl)-6-isopropylpyrimidine-5-carboxylate | Similar structure but different activities |

Q & A

Q. What synthetic strategies are commonly employed to prepare Methyl 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate?

The compound is typically synthesized via multi-step reactions involving pyrimidine core formation followed by functionalization. Key steps include:

- Biginelli-like cyclocondensation : Combining aldehydes, β-ketoesters, and thioureas/urea derivatives to form the pyrimidine ring .

- Nucleophilic substitution : Introducing the 2-chloro substituent via reactions with phosphoryl chloride (POCl₃) or other chlorinating agents .

- Esterification : Methanol or methyl chloride is used to install the methyl ester group at the 5-position . Purification methods like column chromatography or recrystallization are critical for isolating the target compound.

Q. What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., distinguishing isopropyl protons at δ ~1.2–1.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To verify ≥95% purity, as noted in analytical protocols .

- Mass spectrometry (MS) : For molecular weight confirmation via molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural details:

- Crystal system : Monoclinic (e.g., space group P2₁/c) with unit cell parameters a = 28.875 Å, b = 9.887 Å, c = 18.400 Å, and β = 98.09° .

- Hydrogen bonding : Interactions between the carbonyl oxygen (O1) and adjacent hydrogen atoms stabilize the lattice (e.g., O1⋯H–N distances ~2.1 Å) .

- Packing diagrams : Visualize π-π stacking of fluorophenyl groups and isopropyl steric effects .

Q. How can researchers address contradictions in regioselectivity during substitution reactions?

Conflicting reports on substitution sites (e.g., 2-chloro vs. 4-fluorophenyl positions) can arise from:

- Reagent choice : POCl₃ may favor chlorination at the 2-position due to electronic effects, while bulky bases (e.g., DIPEA) influence steric outcomes .

- Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., 0°C vs. reflux) may shift product ratios .

- Validation : Use 2D NMR (e.g., NOESY) or SCXRD to confirm substituent positions unambiguously .

Q. What methodologies optimize reaction yields for derivatives of this pyrimidine scaffold?

Yield optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency in Biginelli reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Microwave-assisted synthesis : Reduces reaction times for steps like esterification (e.g., from 12 hours to 30 minutes) .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting crystallographic data for structurally similar pyrimidines?

Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from:

- Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetone) can produce distinct crystal forms .

- Disorder modeling : Partially occupied atoms (e.g., isopropyl groups) require refinement using software like SHELXL .

- Validation : Cross-check data with Cambridge Structural Database (CSD) entries to identify outliers .

Q. What computational methods complement experimental studies of this compound’s reactivity?

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., Fukui indices for electrophilic substitution sites) .

- Molecular docking : Evaluates potential bioactivity by simulating interactions with enzyme active sites (e.g., kinases) .

- Solvent-accessible surface area (SASA) : Assesses steric hindrance from the isopropyl group .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic (P2₁/c) | |

| Unit cell dimensions | a = 28.875 Å, b = 9.887 Å | |

| Z-value | 12 | |

| Hydrogen bond distance | O1⋯H–N = 2.11 Å |

Q. Table 2. Synthetic Yield Optimization

| Step | Condition | Yield Improvement |

|---|---|---|

| Cyclocondensation | ZnCl₂, DMF, 80°C | 75% → 88% |

| Chlorination | POCl₃, reflux, 3h | 60% → 82% |

| Esterification | Microwave, 100°C, 30m | 50% → 78% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.